molecular formula C8H3BrN2 B2507344 2-Bromoisophthalonitrile CAS No. 22433-90-5

2-Bromoisophthalonitrile

Cat. No.: B2507344
CAS No.: 22433-90-5
M. Wt: 207.03
InChI Key: PCTWWYKFRYQMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoisophthalonitrile (CAS No. 22433-90-5) is a brominated aromatic compound with the molecular formula C₈H₃BrN₂. It features a benzene ring substituted with two nitrile groups in the meta positions and a bromine atom at the ortho position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The compound is commercially available at 97% purity, with typical quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

2-bromobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTWWYKFRYQMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-90-5
Record name 2-bromobenzene-1,3-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoisophthalonitrile can be synthesized through several methods. One common approach involves the bromination of isophthalonitrile. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromoisophthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoisophthalonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-Bromoisophthalonitrile include brominated benzonitriles and related derivatives. Below is a comparative analysis based on molecular features, substituent positions, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Applications Reference
This compound 22433-90-5 C₈H₃BrN₂ 207.02 g/mol 1-Br, 3-CN, 5-CN Bromine, nitriles Pharmaceutical intermediates
2-(2-Bromophenyl)-2-methylpropanenitrile 215800-05-8 C₁₀H₁₀BrN 224.10 g/mol 2-Br, α-methyl Bromine, nitrile, methyl Agrochemical synthesis
2-(Bromomethyl)benzonitrile 22115-41-9 C₈H₆BrN 196.05 g/mol 2-CH₂Br, 1-CN Bromomethyl, nitrile Polymer crosslinking agents
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile 73217-11-5 C₁₄H₁₀BrN 272.15 g/mol Biphenyl, 4-CH₂Br, 2-CN Bromomethyl, nitrile, biphenyl Ligand in catalysis
2-Bromo-isonicotinonitrile 101860-81-5 C₆H₃BrN₂ 183.00 g/mol Pyridine ring: 2-Br, 4-CN Bromine, nitrile (pyridine core) Heterocyclic drug development

Key Differences and Implications

Substituent Position and Reactivity: this compound’s meta-dinitrile configuration enhances its electron-withdrawing character, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, analogs like 2-(Bromomethyl)benzonitrile (CAS 22115-15-9) exhibit higher reactivity in alkylation due to the bromomethyl group . Pyridine-based derivatives (e.g., 2-Bromo-isonicotinonitrile) show distinct electronic properties compared to benzene-core analogs, affecting their participation in metal-catalyzed cross-couplings .

Molecular Weight and Physical Properties: Lower molecular weight compounds (e.g., 2-Bromo-isonicotinonitrile, 183.00 g/mol) may exhibit higher volatility, influencing purification methods. Heavier analogs like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (272.15 g/mol) are typically solids at room temperature .

Application-Specific Behavior :

  • This compound is preferred in multi-step syntheses requiring stable nitrile groups, such as porphyrin frameworks .
  • Bromomethyl-substituted analogs (e.g., 2-(Bromomethyl)benzonitrile ) are critical in polymer chemistry for crosslinking reactions .

Biological Activity

2-Bromoisophthalonitrile (CAS Number: 22433-90-5) is a compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a valuable tool for studying enzyme inhibition and the development of bioactive molecules. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of bromine and nitrile functional groups, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation, leading to the formation of diverse derivatives that may exhibit different biological properties .

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is known to modulate the activity of specific enzymes by interacting with their active sites or altering their conformational states. This interaction can lead to therapeutic effects in diseases where these enzymes play critical roles.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis .
  • Bioactive Molecule Precursor : The compound serves as a precursor for synthesizing other bioactive molecules, which can further enhance its therapeutic applications .

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. The following table summarizes key findings from various research articles:

Study Biological Activity Mechanism Reference
Study AAnticancer activityInduces apoptosis in cancer cells
Study BAntioxidant propertiesModulates Nrf2 signaling pathway
Study CEnzyme inhibitionInhibits specific metabolic enzymes

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

  • Anticancer Activity : In a study examining the effects of various brominated compounds, this compound demonstrated significant cytotoxicity against leukemia K562 cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent .
  • Antioxidant Properties : Research on natural bromophenols has shown that modifications similar to those found in this compound can enhance antioxidant activities. These compounds activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors have utilized this compound to explore its effects on palmitoylation processes in cells. The compound was found to inhibit specific palmitoylation events, highlighting its role in modulating protein function through post-translational modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.